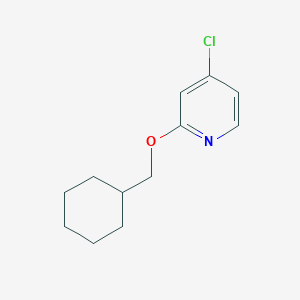

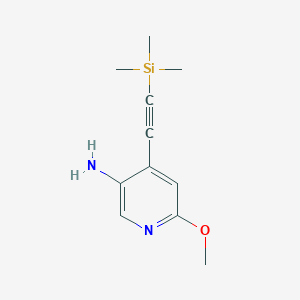

![molecular formula C6H2ClF3N4 B11881034 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 882856-60-2](/img/structure/B11881034.png)

6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina es un compuesto heterocíclico que pertenece a la clase de las triazolopiridazinas. Este compuesto se caracteriza por la presencia de un grupo cloro en la posición 6 y un grupo trifluorometil en la posición 2 del anillo triazolo[1,5-b]piridazina. Es de gran interés en química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el diseño de fármacos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción del ácido 6-cloropiridazina-3-carboxílico con trifluorometilhidrazina en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la formación del anillo triazolo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de solventes y reactivos más seguros, puede mejorar la sostenibilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas.

Reacciones de Oxidación y Reducción: El compuesto puede experimentar oxidación para formar óxidos correspondientes o reducción para producir derivados reducidos.

Reacciones de Ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como la dimetilformamida (DMF) se usan comúnmente.

Reacciones de Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4) pueden ser empleados.

Reacciones de Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se usan típicamente.

Principales Productos Formados

Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar productos como 6-amino-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina.

Productos de Oxidación: Derivados oxidados con funcionalidades de oxígeno adicionales.

Productos de Reducción: Formas reducidas con anillos triazolo o piridazina hidrogenados.

Aplicaciones Científicas De Investigación

6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina tiene varias aplicaciones de investigación científica:

Química Medicinal: Se explora como un posible andamiaje para el diseño de inhibidores de varias enzimas y receptores, incluyendo quinasas y receptores GABA.

Estudios Biológicos: El compuesto se utiliza en estudios para comprender sus efectos antiproliferativos y citotóxicos en líneas celulares de cáncer.

Aplicaciones Industriales: Sirve como intermedio en la síntesis de moléculas más complejas utilizadas en productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe las quinasas c-Met y VEGFR-2, lo que lleva a la interrupción de las vías de señalización involucradas en la proliferación y supervivencia celular . El compuesto se une a los sitios activos de estas quinasas, previniendo su fosforilación y la activación posterior de cascadas de señalización aguas abajo.

Comparación Con Compuestos Similares

Compuestos Similares

6-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazina: Estructura similar pero diferente posición del anillo triazolo.

3-Trifluorometil-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazina: Contiene un anillo de pirazina en lugar de un anillo de piridazina.

Unicidad

6-Cloro-2-(trifluorometil)-[1,2,4]triazolo[1,5-b]piridazina es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Estas propiedades influyen en su afinidad de unión y selectividad hacia varios objetivos biológicos, lo que lo convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos.

Propiedades

Número CAS |

882856-60-2 |

|---|---|

Fórmula molecular |

C6H2ClF3N4 |

Peso molecular |

222.55 g/mol |

Nombre IUPAC |

6-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-5(6(8,9)10)13-14(4)12-3/h1-2H |

Clave InChI |

NXIUPYMZPSDTDN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NN2C1=NC(=N2)C(F)(F)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

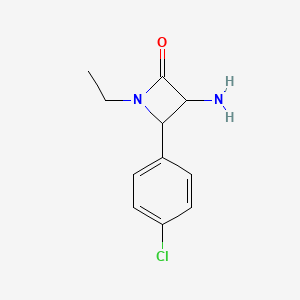

![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)

![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)